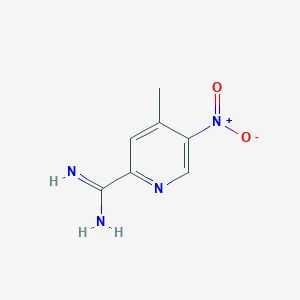
4-Methyl-5-nitropicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-nitropicolinimidamide is a chemical compound with the molecular formula C7H9ClN4O2. It is known for its unique structure, which includes a methyl group and a nitro group attached to a picolinimidamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitropicolinimidamide typically involves the nitration of 4-methylpicolinimidamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-5-nitropicolinimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Methyl-5-nitropicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-nitropicolinimidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
4-Methylimidazole: Shares a similar imidazole core but lacks the nitro group.
5-Nitroimidazole: Contains a nitro group but differs in the position of the methyl group.
Picolinamide derivatives: Similar core structure but with different substituents
Uniqueness: 4-Methyl-5-nitropicolinimidamide is unique due to the presence of both a methyl and a nitro group on the picolinimidamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H8N4O2 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4-methyl-5-nitropyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8N4O2/c1-4-2-5(7(8)9)10-3-6(4)11(12)13/h2-3H,1H3,(H3,8,9) |
Clave InChI |
IHNRJEWDKLBZAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1[N+](=O)[O-])C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


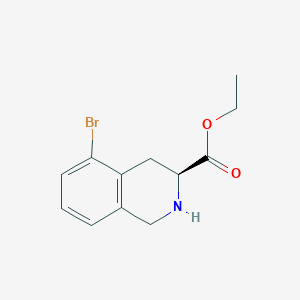
![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
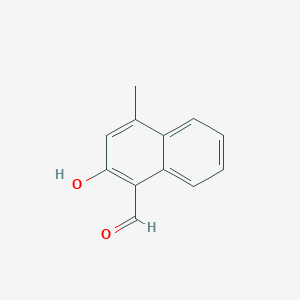
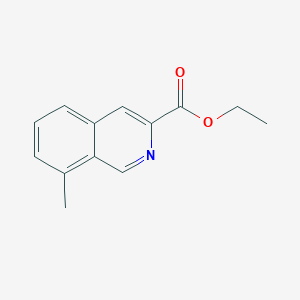
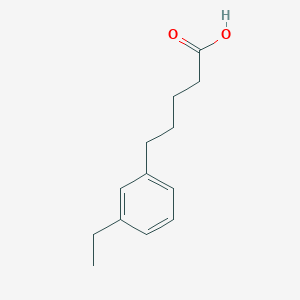
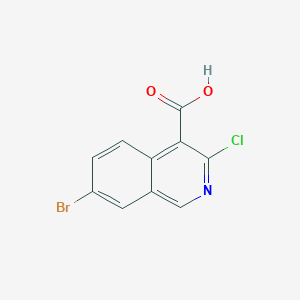
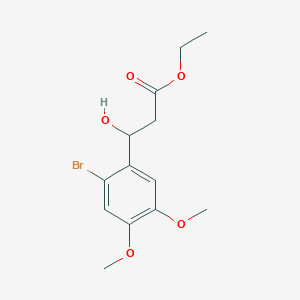
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
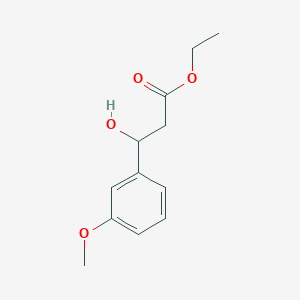
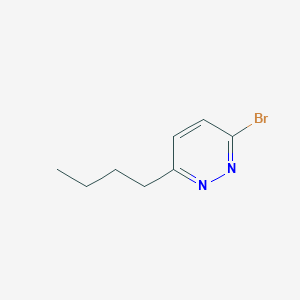
![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
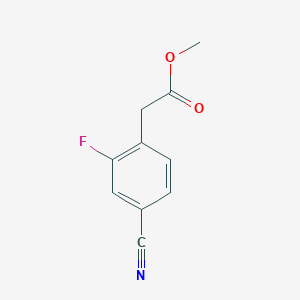
![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
